Di(tetradec-5-en-1-yl)mercury
Description
Di(tetradec-5-en-1-yl)mercury is an organomercury compound with the structural formula Hg(CH₂CH₂CH₂CH₂CH=CH(CH₂)₈CH₃)₂. It consists of a central mercury atom bonded to two tetradec-5-en-1-yl groups, which are 14-carbon alkyl chains featuring a double bond at the fifth position. This compound falls under the broader category of dialkylmercurials, which are known for their high toxicity, lipophilicity, and environmental persistence.
Properties
CAS No. |
113714-66-2 |
|---|---|
Molecular Formula |
C28H54Hg |
Molecular Weight |
591.3 g/mol |
IUPAC Name |
bis(tetradec-5-enyl)mercury |
InChI |
InChI=1S/2C14H27.Hg/c2*1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h2*9,11H,1,3-8,10,12-14H2,2H3; |
InChI Key |
UUPVWJXFKYCLNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCC[Hg]CCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(tetradec-5-en-1-yl)mercury typically involves the reaction of tetradec-5-en-1-yl halides with mercury salts. One common method is the reaction of tetradec-5-en-1-yl chloride with mercuric chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Safety measures are also crucial due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Di(tetradec-5-en-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and corresponding hydrocarbons.
Substitution: The tetradec-5-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury and alkenes.
Scientific Research Applications
Di(tetradec-5-en-1-yl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its direct use.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di(tetradec-5-en-1-yl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to sulfhydryl groups, disrupting normal cellular functions and leading to toxic effects. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dialkylmercury Derivatives
Dialkylmercury compounds share the general formula HgR₂ , where R is an alkyl or substituted alkyl group. Below is a comparative analysis of Di(tetradec-5-en-1-yl)mercury with other dialkylmercurials:

Key Observations :
- Chain Length and Unsaturation: The long, unsaturated alkyl chains in this compound enhance its lipophilicity compared to shorter-chain analogs like diethylmercury.
- Stability : The double bond in tetradec-5-en-1-yl groups introduces reactivity (e.g., susceptibility to oxidation), reducing thermal stability relative to fully saturated analogs like diphenylmercury .
- Toxicity : While all dialkylmercurials are toxic, the combination of chain length and unsaturation in this compound may slow metabolic degradation, prolonging its toxic effects compared to volatile dimethylmercury .
Mercury-Containing Complexes with Fluorinated Chains
describes mercury-free fluorinated compounds with triazole and carbohydrate moieties (e.g., Compound 16). While structurally distinct, these highlight trends in designing mercury analogs:
- Fluorinated vs. Hydrocarbon Chains : Fluorinated chains (e.g., in Compound 16) exhibit higher chemical inertness and resistance to degradation compared to the hydrocarbon chains in this compound. This difference impacts environmental persistence and bioavailability .
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